

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate literature review

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Compound of Interest

Compound Name: tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

Cat. No.: B1393404

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An In-Depth Technical Guide to **tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate**

Introduction: A Versatile Building Block in Modern Chemistry

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is a key synthetic intermediate widely employed in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a Boc-protected pyrrolidine ring and a reactive iodomethyl group, makes it an invaluable building block for introducing the pyrrolidin-3-ylmethyl moiety into more complex molecular architectures.[2][3] The pyrrolidine scaffold is a prevalent motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the Boc (tert-butoxycarbonyl) protecting group provides stability and facilitates controlled, stepwise synthesis, while the iodomethyl group serves as an excellent electrophile for nucleophilic substitution reactions.[3] This guide provides a comprehensive overview of its synthesis, characterization, and core applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A summary of the key properties of **tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate** is presented below.

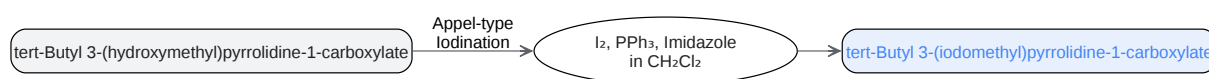
Property	Value	Source
CAS Number	479622-36-1	[1][4]
Molecular Formula	C ₁₀ H ₁₈ INO ₂	[2][4]
Molecular Weight	311.16 g/mol	[2][4]
Appearance	Colorless to pale yellow oil	[1][2]
Boiling Point	~224-225 °C	[1]
Density	~1.41 g/cm ³	[1]
Storage Conditions	Store at 0-8 °C	[2]

Synthesis and Mechanism

The most common and efficient synthesis of **tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate** involves a two-step process starting from the commercially available **tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate**. The key transformation is the conversion of the primary alcohol to an iodide, a classic nucleophilic substitution.

Synthetic Workflow

The overall workflow involves the activation of the primary alcohol followed by displacement with an iodide ion. A common method is the Appel reaction or a variation thereof, which offers mild conditions and good yields.



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Caption: General workflow for the synthesis via iodination of the corresponding alcohol.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard iodination methods (e.g., Appel reaction).

Materials:

- tert-Butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)[5]
- Triphenylphosphine (PPh₃) (1.5 eq)
- Imidazole (1.5 eq)
- Iodine (I₂) (1.5 eq)
- Dichloromethane (DCM), anhydrous

Procedure:

- Dissolve triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add iodine (1.5 eq) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.
- Add a solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the final product as a pale yellow oil.[2]

Causality and Insights:

- Why Imidazole? Imidazole acts as a base and a catalyst. It activates the triphenylphosphine-iodine complex, forming a more reactive phosphonium iodide species, and neutralizes the HI generated during the reaction.
- Why 0 °C? The initial reaction is exothermic. Starting at a lower temperature helps control the reaction rate and minimize the formation of side products.
- Self-Validation: The protocol's integrity is validated by in-process monitoring (TLC) to ensure complete conversion and purification via chromatography, which separates the desired product from triphenylphosphine oxide and other impurities. The final structure and purity should be confirmed by analytical methods.

Characterization and Analytical Data

Proper characterization is critical to confirm the identity and purity of the synthesized compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data Summary

Technique	Data Interpretation
^1H NMR	The spectrum will show characteristic peaks for the tert-butyl group (a singlet at ~ 1.46 ppm, 9H), the pyrrolidine ring protons (multiplets between 1.80-3.65 ppm), and the iodomethyl protons (a doublet of doublets or multiplet around 3.2-3.4 ppm).[6] The integration of these peaks confirms the proton count.
^{13}C NMR	Expected signals include the quaternary carbon and methyls of the Boc group, the carbons of the pyrrolidine ring, and the iodomethyl carbon, which will be shifted upfield due to the heavy atom effect of iodine.
MS (ESI+)	The mass spectrum should show a peak corresponding to the molecular ion plus a proton $[\text{M}+\text{H}]^+$ or sodium $[\text{M}+\text{Na}]^+$. For $\text{C}_{10}\text{H}_{18}\text{INO}_2$, the expected exact mass is 311.04.

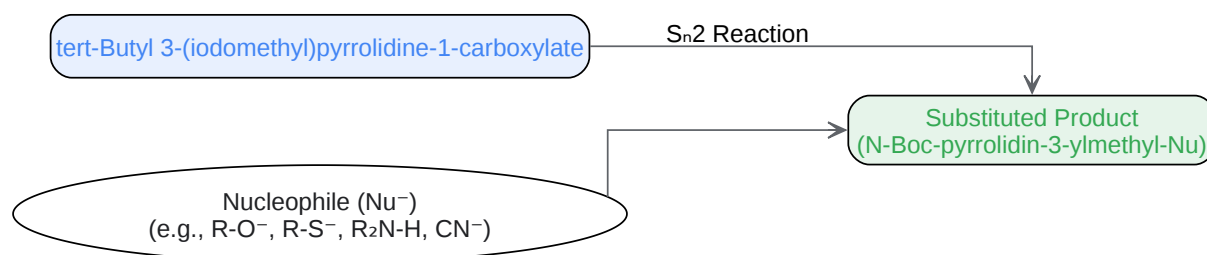
Note: Specific chemical shifts can vary slightly based on the solvent and instrument used. ChemicalBook provides access to reference spectra for this compound.[7]

Applications in Research and Development

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is a versatile building block primarily used in nucleophilic substitution reactions where the iodide serves as an excellent leaving group.[3] This allows for the efficient introduction of the N-Boc-pyrrolidin-3-ylmethyl group into a target molecule.

Core Reactivity: Nucleophilic Substitution

The primary application hinges on the $\text{S}_{\text{N}}2$ reaction at the iodomethyl carbon. A wide range of nucleophiles can be employed to forge new carbon-heteroatom or carbon-carbon bonds.



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Caption: General reaction scheme illustrating the utility in S_N2 substitutions.

Key Application Areas:

- **Drug Development:** It is a crucial intermediate for synthesizing novel drug candidates.[2][3]
The pyrrolidine ring is a key pharmacophore in many CNS-active agents, antivirals, and enzyme inhibitors.
- **Pharmaceutical Intermediates:** Used in the synthesis of more complex active pharmaceutical ingredients (APIs).[8]
- **Agrochemicals:** The compound is also utilized in the development of new pesticides and herbicides.[2]

For example, it can be reacted with phenols, thiols, amines, or carbanions to generate a diverse library of compounds for screening and lead optimization in drug discovery programs.

Safety and Handling

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is an organic compound that requires careful handling.[1]

- Precautions: Avoid inhalation of vapors and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
- Handling: Work in a well-ventilated area, preferably a chemical fume hood.[1]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
- Hazard Statements: May be harmful if swallowed and can cause serious eye irritation.[9]

Always consult the Safety Data Sheet (SDS) provided by the supplier before use for complete safety and handling information.

Conclusion

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate has established itself as a high-value intermediate in synthetic chemistry. Its predictable reactivity, coupled with the importance of the pyrrolidine motif in bioactive molecules, ensures its continued relevance. Understanding its synthesis, characterization, and reaction profile allows researchers to strategically and efficiently incorporate this versatile building block into the design and synthesis of next-generation pharmaceuticals and other functional organic compounds.

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